2-(2,2-Diethoxyethoxy)propane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethoxy)propane typically involves the reaction of propylene glycol with acetone in the presence of anhydrous iron sulfate as a catalyst . The reaction proceeds through the formation of 2,2,4-trimethyl-1,3-dioxolane, which is then reacted with methanol to yield this compound . The reaction conditions include refluxing the mixture and removing water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process . The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diethoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
2-(2,2-Diethoxyethoxy)propane is used in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Polymerization Reactions: It is used as a monomer or co-monomer in the production of polymers.
Solvent and Reagent: It is employed as a solvent and reagent in various chemical reactions.
Biological Studies: It is used in the study of biological processes and as a potential drug candidate.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethoxyethoxy)propane involves its interaction with molecular targets through various chemical pathways. The compound can undergo hydrolysis to form intermediates that participate in further reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diethoxypropane
- 1,1-Diethoxycyclohexane
- 2-Ethoxypropene
Uniqueness
2-(2,2-Diethoxyethoxy)propane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a building block in organic synthesis and its use in polymerization reactions set it apart from similar compounds .
Properties
IUPAC Name |
2-(2,2-diethoxyethoxy)propane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQLLWRAYFLKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77092-47-8 | |
Record name | 2-(2,2-diethoxyethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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